molecular formula C22H24N4 B15032368 11-(4-Methylpiperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

11-(4-Methylpiperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B15032368
M. Wt: 344.5 g/mol
InChI Key: MVWKLTIFJHEMNG-UHFFFAOYSA-N
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Description

11-(4-METHYLPIPERIDINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE is a complex organic compound that belongs to the class of benzimidazoisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazoisoquinolines, including 11-(4-METHYLPIPERIDINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE, typically involves multi-step reactions. One common method involves the use of N-methacryloyl-2-phenylbenzoimidazoles through radical strategies . This method is favored due to the versatility and simple preparation of raw materials, as well as the step-economy and mild reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free visible-light-induced decarboxylative radical addition/cyclization procedures has been described for the synthesis of related compounds . This method is environmentally friendly and avoids the use of toxic and volatile organic solvents.

Chemical Reactions Analysis

Types of Reactions

11-(4-METHYLPIPERIDINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include phenyliodine(III) diacetate (PIDA) for radical cyclization , and CuBr2 for radical relay addition/cyclization . The reactions are typically carried out under mild conditions to avoid decomposition of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of a-oxocarboxylic acids as acyl radical precursors can lead to the formation of acylated benzimidazoisoquinolines .

Scientific Research Applications

11-(4-METHYLPIPERIDINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-(4-METHYLPIPERIDINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazoisoquinolines and indoloisoquinolines, such as:

Uniqueness

11-(4-METHYLPIPERIDINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C22H24N4

Molecular Weight

344.5 g/mol

IUPAC Name

11-(4-methylpiperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

InChI

InChI=1S/C22H24N4/c1-15-10-12-25(13-11-15)22-17-7-3-2-6-16(17)18(14-23)21-24-19-8-4-5-9-20(19)26(21)22/h4-5,8-9,15H,2-3,6-7,10-13H2,1H3

InChI Key

MVWKLTIFJHEMNG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N

Origin of Product

United States

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